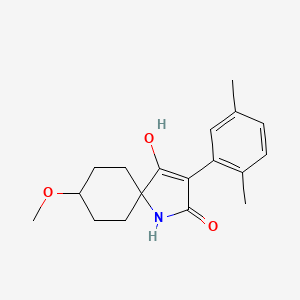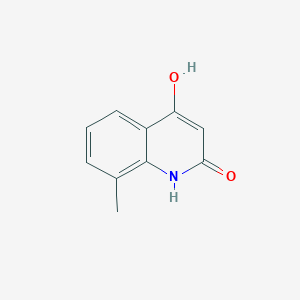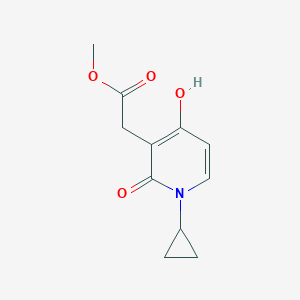
Spirotetramat-enol
Vue d'ensemble
Description
Spirotetramat-enol [cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4,5]dec-3-en-2-one] is the major metabolite of spirotetramat in plants.
(5s,8s)-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one is an azaspiro compound that is spirotetramat in which the carbonate ester group has been hydrolysed to the corresponding hydroxy group. It is the active insecticide of the proinsecticicde spirotetramat. It has a role as an agrochemical, an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor and an insecticide. It is an azaspiro compound, a member of benzenes, an organic hydroxy compound, an enol, a member of tetramic acids and an ether.
Applications De Recherche Scientifique
Pesticide in Agriculture
Spirotetramat, développé par la société Bayer, est un insecticide endogène qui peut être absorbé par les feuilles des plantes et qui peut être transloqué vers le haut et vers le bas dans la plante . Il est largement utilisé sur les concombres et possède une forte activité insecticide contre les pucerons, les mouches blanches, les thrips et autres insectes .
Nanoparticule Carrier
En tant que nanovecteur idéal, les nanoparticules de silice mésoporeuses (MSN) présentent les caractéristiques d'une surface spécifique élevée, d'une taille de pores ajustable et d'une bonne biocompatibilité . Ce sont d'excellents vecteurs pour améliorer la stabilité et les performances de libération prolongée des pesticides comme le spirotétramat . Le spirotétramat est chargé dans des MSN de différentes tailles de particules pour préparer des nanoparticules de Stm de différentes tailles de particules (Stm@MSN) .
Amélioration de l'utilisation des pesticides
Le développement de nanoparticules de spirotétramat à base de silice mésoporeuse améliore l'absorption et la translocation du spirotétramat dans les plantes . Cette étude a fourni une base théorique pour le développement et l'application de nanovecteurs et l'amélioration du taux d'utilisation des pesticides .
Analyse des résidus
L'estimation des résidus de spirotétramat et de ses métabolites dans le piment et le sol est effectuée par LC–MS/MS . Le spirotétramat cis énol (le principal métabolite) s'est formé à la fois dans le sol et dans la plante .
Sécurité alimentaire
Le spirotétramat est rapidement métabolisé par les plantes en spirotétramat-enol, de sorte que les réglementations actuelles établissent que les deux composés doivent être déterminés dans les denrées alimentaires à des fins de surveillance .
Impact environnemental
Le spirotétramat est facilement photodégradé dans l'environnement, et sa demi-vie dans l'eau est d'environ 4 heures . Ce qui en fait un insecticide relativement facilement photolytique .
Mécanisme D'action
Target of Action
Spirotetramat-enol primarily targets piercing-sucking insects, including aphids, mites, and whiteflies . These insects are detrimental to a wide range of agricultural crops, and this compound plays a crucial role in their control .
Mode of Action
This compound acts as an Acetyl-CoA Carboxylase (ACC) inhibitor . ACC is a critical enzyme involved in lipid biosynthesis in insects. By inhibiting ACC, this compound disrupts lipid biosynthesis, leading to the death of the insects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is lipid biosynthesis . By inhibiting ACC, this compound prevents the conversion of Acetyl-CoA to Malonyl-CoA, a crucial step in the synthesis of fatty acids. This disruption leads to a deficiency in essential lipids, affecting the growth and reproduction of the insects .
Pharmacokinetics
Spirotetramat, the parent compound of this compound, is rapidly absorbed in organisms and is quickly metabolized to this compound . This compound is the dominant degradation product of Spirotetramat in water . The temperature has little effect on the residual concentration of Spirotetramat in water .
Result of Action
The inhibition of lipid biosynthesis by this compound leads to growth inhibition of younger insects and reduces the ability of insects to reproduce, resulting in mortality . This makes this compound an effective control against problematic insects such as Planococcus ficus and Aphis gossypii .
Action Environment
This compound’s action can be influenced by environmental factors. For instance, in water, Spirotetramat can be degraded into this compound and B-keto . The degradation rate of Spirotetramat was significantly enhanced with the increase of solution pH value . Therefore, the pH of the environment can influence the concentration of this compound in water .
Analyse Biochimique
Biochemical Properties
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis . The inhibition of this enzyme disrupts lipid metabolism, leading to various downstream effects on cellular processes.
Cellular Effects
The effects of Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the expression of genes involved in lipid metabolism and energy homeostasis . Additionally, it affects cell signaling pathways related to growth and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetyl-CoA carboxylase, inhibiting its activity and preventing the conversion of acetyl-CoA to malonyl-CoA . This inhibition leads to a decrease in fatty acid synthesis, which in turn affects various cellular functions. The compound may also influence other enzymes and proteins through similar binding interactions, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of acetyl-CoA carboxylase and other enzymes, resulting in prolonged effects on lipid metabolism and cellular processes.
Dosage Effects in Animal Models
The effects of Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one vary with different dosages in animal models. At low doses, the compound effectively inhibits acetyl-CoA carboxylase without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical activity without causing toxicity.
Metabolic Pathways
Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is involved in several metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of lipid intermediates and end products.
Transport and Distribution
Within cells and tissues, Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its solubility, affinity for transporters, and binding to cellular components.
Subcellular Localization
The subcellular localization of Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to sites such as the cytoplasm, mitochondria, or endoplasmic reticulum enables it to interact with enzymes and proteins involved in lipid metabolism and other cellular processes.
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,20H,6-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJJHEIUIYGFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716123 | |
| Record name | Spirotetramat-enol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382608-09-5, 203312-38-3 | |
| Record name | 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=382608-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203312383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirotetramat-enol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azaspiro[4.5]dec-3-en-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, cis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2,5-DIMETHYLPHENYL)-4-HYDROXY-8-METHOXY-1-AZASPIRO(4.5)DEC-3-EN-2-ONE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R36PCD908V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Sec-butyl)phenoxy]azetidine](/img/structure/B1395509.png)
![3-[4-(Tert-butyl)-2-methylphenoxy]azetidine](/img/structure/B1395510.png)
![3-[4-(Tert-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1395511.png)
![3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395513.png)
![3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine](/img/structure/B1395514.png)
![3-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1395515.png)
![3-[(2-Isopropyl-5-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1395516.png)
![3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1395517.png)
![3-[(3-Chlorobenzyl)oxy]azetidine](/img/structure/B1395518.png)



![Methyl 2-[1-(3,4-dimethoxybenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395527.png)
![N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1395529.png)
